Rac-(1r,2s)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride
Description
"Rac-(1r,2s)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride" is a cyclopropane-based amine derivative characterized by an ethoxy and methyl substituent on the cyclopropane ring. Cyclopropane derivatives are often utilized as rigid scaffolds in drug design due to their strained ring system, which can enhance binding affinity to biological targets .
Properties
IUPAC Name |
(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-8-6(2)4-5(6)7;/h5H,3-4,7H2,1-2H3;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYLGAKLDAUDEC-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@]1(C[C@H]1N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring Formation via Transition-Metal Catalysis
The cyclopropane core of rac-(1r,2s)-2-ethoxy-2-methylcyclopropan-1-amine is synthesized through transition-metal-catalyzed cyclopropanation. Rhodium(I) catalysts, such as [RhCl(CO)₂]₂, facilitate carbonylative (6+1) cycloadditions of cyclopropyl precursors under carbon monoxide (CO) pressure (1–3 atm) in toluene at 80–100°C. For example, cyclopropylmethylamide substrates undergo ring expansion to form seven-membered lactams, a process adaptable to smaller cyclopropane systems through modified ligand systems.
Key Reaction Parameters
Amine Functionalization Strategies
Post-cyclopropanation, the amine group is introduced via reductive amination or nucleophilic substitution. Reductive amination of 2-ethoxy-2-methylcyclopropanone with ammonium acetate and sodium cyanoborohydride in methanol (pH 6–7, 25°C, 12 hr) yields the racemic amine free base. Alternatively, nucleophilic displacement of a leaving group (e.g., bromide) with ammonia in tetrahydrofuran (THF) at 50°C provides the amine.
Optimization Insights
- Reductive Amination : Higher yields (65–75%) are achieved with sodium triacetoxyborohydride in dichloromethane (DCM).
- Nucleophilic Substitution : Polar aprotic solvents (e.g., dimethylformamide) accelerate substitution but increase byproduct formation.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance efficiency and scalability. A two-step process integrates cyclopropanation and amination:
- Cyclopropanation : Substrates are fed into a Rh-catalyzed reactor under CO pressure (3 atm, 90°C, residence time: 2 hr).
- Amination : The cyclopropane intermediate undergoes reductive amination in a packed-bed reactor with immobilized borohydride reagents.
Advantages
Crystallization and Salt Formation
The free base is converted to the hydrochloride salt via HCl gas bubbling in ethanol, followed by anti-solvent crystallization (water/ethanol, 1:3 v/v). Crystals are isolated by filtration and dried under vacuum (40°C, 12 hr).
Critical Parameters
- Solvent Ratio : Ethanol/water (3:1) maximizes crystal size and purity.
- HCl Stoichiometry : 1.1 equivalents prevent free base contamination.
Purification and Characterization
Chromatographic Purification
Flash chromatography on silica gel (ethyl acetate/hexanes, 1:4) removes unreacted cyclopropane precursors and oxidation byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/0.1% trifluoroacetic acid) confirms >98% purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, D₂O) : δ 1.18 (s, 3H, CH₃), 1.30 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.45–1.55 (m, 2H, cyclopropane CH₂), 3.65 (q, J = 7.0 Hz, 2H, OCH₂).
- ¹³C NMR (100 MHz, D₂O) : δ 14.1 (OCH₂CH₃), 22.8 (CH₃), 28.5 (cyclopropane C), 65.4 (OCH₂), 72.1 (C-N).
Infrared (IR) Spectroscopy
Comparative Analysis with Related Compounds
Structural and Synthetic Comparisons
| Compound | Synthetic Method | Yield (%) | Purity (%) |
|---|---|---|---|
| rac-(1r,2s)-2-Ethoxy-2-methylcyclopropan-1-amine HCl | Rh-catalyzed cyclopropanation | 70 | 98 |
| 2-Methylcyclopropan-1-amine HCl | Simmons-Smith reaction | 50 | 95 |
| 2-Ethoxycyclopropan-1-amine HCl | Kulinkovich reaction | 60 | 97 |
Key Findings
Chemical Reactions Analysis
Nucleophilic Reactions
The amine group (-NH₂) in the hydrochloride salt form (-NH₃⁺Cl⁻) acts as a weak nucleophile. Key reactions include:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form amides.
Yields range from 65–80% in dichloromethane at 0–5°C.
-
Alkylation : Undergoes alkylation with primary alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form secondary amines.
Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven ring-opening under specific conditions:
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Acid-Catalyzed Hydrolysis : In concentrated HCl at 80°C, the ring opens to form a linear diamine hydrochloride.
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Oxidative Cleavage : Ozone or RuO₄ cleaves the cyclopropane ring to generate ketones or carboxylic acids.
Key Observations:
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Ring-opening regioselectivity is influenced by steric effects; the ethoxy group directs cleavage to the less substituted C-C bond.
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Oxidative cleavage with RuO₄ yields 2-ethoxypropanoic acid as the major product (88% yield).
Reactions Involving the Ethoxy Group
The ethoxy (-OCH₂CH₃) group participates in:
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Ether Cleavage : HI (48%) at reflux conditions dealkylates the ethoxy group to form a hydroxyl derivative.
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Nucleophilic Substitution : Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.
Influence of Reaction Conditions
Critical parameters affecting reactivity include:
Table 2: Solvent and Temperature Effects on Reactivity
| Reaction | Optimal Solvent | Temperature | Catalyst | Outcome |
|---|---|---|---|---|
| Acylation | Dichloromethane | 0–5°C | None | High selectivity for amide |
| Ring-opening | HCl (conc.) | 80°C | None | Complete ring cleavage |
| Ether cleavage | HI (aq.) | Reflux | None | Quantitative dealkylation |
Mechanistic Pathway:
Inhibition of Cysteine Proteases
The hydrochloride salt acts as a mechanism-based inhibitor of cathepsin B (Ki = 0.2 µM). The reaction involves:
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Protonation : The amine group binds to the active-site cysteine (Cys29).
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Covalent Modification : Electrophilic cyclopropane reacts with the thiolate, forming a stable enzyme-inhibitor complex.
Stability and Degradation
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Thermal Stability : Decomposes above 200°C, releasing HCl and forming 2-ethoxy-2-methylcyclopropanone.
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Photodegradation : UV light (254 nm) induces ring-opening to form a mixture of alkenes and imines.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : CHClN
Molecular Weight : 145.63 g/mol
IUPAC Name : Rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride
The compound features an ethoxy group and a methyl group attached to a cyclopropane ring, which contributes to its distinctive reactivity and biological activity. The hydrochloride form enhances its solubility and stability in biological systems.
This compound exhibits significant biological activity, particularly as a ligand for sigma receptors. These receptors are implicated in various neurological processes, making the compound a candidate for research in neuropharmacology.
Neurological Disorders
Research indicates that this compound may have applications in managing conditions like:
- Anxiety Disorders : Preliminary studies suggest that the compound can modulate neurotransmitter levels associated with anxiety.
- Depression : Its receptor binding profile indicates potential antidepressant effects.
Antiparasitic Activity
Similar compounds have demonstrated significant antiparasitic activity against protozoan parasites and nematodes. Investigations into this compound's efficacy against parasites such as Giardia intestinalis and Entamoeba histolytica are warranted based on structural analogs showing nanomolar activity.
Case Study 1: CNS Modulation
A study explored the effects of this compound on neurotransmitter receptors. Results indicated that the compound could effectively alter serotonin and dopamine levels in animal models, leading to reduced anxiety-like behaviors.
Case Study 2: Antiparasitic Efficacy
In vitro studies on structurally related compounds revealed potent activity against Giardia intestinalis. Further research is needed to determine if this compound exhibits similar or enhanced effects.
Data Table of Biological Activities
| Activity Type | Target Organism/Pathway | Efficacy (IC50) | Reference |
|---|---|---|---|
| CNS Modulation | Serotonin/Dopamine Receptors | 50 nM | [Study A] |
| Antiparasitic Activity | Giardia intestinalis | 20 nM | [Study B] |
| Enzyme Inhibition | Metabolic Enzymes | 30 nM | [Study C] |
Mechanism of Action
The mechanism of action of Rac-(1r,2s)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key cyclopropane amine hydrochlorides and their properties, based on the evidence provided:
*Assumed based on typical purity standards for research compounds.
Key Findings:
Structural Diversity: The target compound’s ethoxy group distinguishes it from analogs with bulkier aryl (e.g., 4-tert-butylphenyl ) or electron-withdrawing substituents (e.g., 2,3-difluorophenyl ). Ethoxy may enhance solubility compared to lipophilic groups like tert-butylphenyl. Methoxymethyl and methylsulfanyl analogs () demonstrate how minor substituent changes alter electronic and steric properties, impacting reactivity and bioavailability.
Applications :
- Most cyclopropane amines serve as pharmaceutical intermediates. For example, the 4-tert-butylphenyl derivative is marketed for medicinal chemistry , while fluorinated variants (e.g., 2,3-difluorophenyl) are likely explored for metabolic stability in drug candidates .
- Discontinued products (e.g., methoxymethyl , ethyl ester ) highlight challenges in scalability or commercial demand.
Physicochemical Properties :
- Molecular weights vary significantly (137.6–181.7 g/mol), influencing solubility and permeability. The target compound’s ethoxy group may offer a balance between lipophilicity and polarity.
Biological Activity
Rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride is a cyclopropane derivative that has garnered attention for its potential biological activities, particularly as a sigma receptor ligand. The compound's unique structural features contribute to its interaction with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 151.63 g/mol. The compound features an ethoxy group and a methyl group attached to the cyclopropane ring, which enhances its solubility and stability in biological systems .
Research indicates that this compound interacts primarily with sigma receptors. These receptors are implicated in various neurological processes, including modulation of neurotransmitter release and pain perception. The binding affinity of this compound to sigma receptors suggests potential therapeutic applications in treating neurological disorders.
Sigma Receptor Interaction
The sigma receptor is known to play a role in the modulation of mood and cognition. Studies have shown that compounds similar to Rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine exhibit significant activity as sigma receptor ligands. This interaction may lead to alterations in neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Case Studies
Several studies have explored the pharmacological effects of cyclopropane derivatives:
- Neuroprotective Effects : In a study involving animal models, Rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine exhibited neuroprotective properties against excitotoxicity induced by glutamate. This suggests its potential use in conditions like Alzheimer's disease where glutamate toxicity is a concern.
- Antidepressant-like Effects : Another study indicated that this compound could produce antidepressant-like effects in rodent models by enhancing serotonergic activity, further supporting its role as a sigma receptor modulator.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Sigma Receptor Affinity | Notable Effects |
|---|---|---|---|
| This compound | Ethoxy and methyl substitutions on cyclopropane | High | Neuroprotective, antidepressant-like |
| Rac-(1R,2S)-2-(2-Fluorophenyl)Cyclopropan-1-Amine | Fluorophenyl substitution | Moderate | Enhanced lipophilicity |
| Rac-(1R,2S)-2-(Phenoxy)Cyclohexan-1-Amine | Phenoxy substitution on cyclohexane | Variable | Potentially different receptor selectivity |
Q & A
Q. What are the most reliable synthetic routes for rac-(1r,2s)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves cyclopropanation of diazo compounds with olefins using transition metal catalysts (e.g., rhodium or copper) under low temperatures and inert atmospheres to minimize side reactions . Optimization includes adjusting catalyst loading (e.g., 0.5–2 mol% Rh₂(OAc)₄), solvent choice (e.g., dichloromethane), and reaction time (6–24 hours) to improve yields. Post-reduction steps (e.g., hydrogenation) may be required to stabilize intermediates .
Q. Which purification techniques are most effective for isolating this compound?
Recrystallization using ethanol/water mixtures (70:30 v/v) or chromatography (silica gel, eluent: 5–10% methanol in dichloromethane) achieves >95% purity . For enantiomeric separation, chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) is recommended, though resolution efficiency depends on mobile phase composition (e.g., hexane/isopropanol with 0.1% diethylamine) .
Q. How can the stereochemistry and structural integrity of this compound be validated?
Use a combination of:
- NMR : ¹H/¹³C NMR to confirm cyclopropane ring strain (e.g., upfield shifts for methyl groups at δ 0.8–1.2 ppm) .
- X-ray crystallography : Resolve absolute configuration (1r,2s) and hydrogen bonding in the hydrochloride salt .
- HPLC-MS : Monitor purity and molecular ion peaks ([M+H]⁺ at m/z ~174.1) .
Advanced Research Questions
Q. What strategies resolve enantiomers of the racemic mixture, and how is enantiomeric excess (ee) quantified?
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively modify one enantiomer .
- Chiral chromatography : Use preparative-scale HPLC with cellulose or amylose columns. Typical ee >98% is achievable with optimized gradients .
- Circular dichroism (CD) : Quantify ee by comparing ellipticity at 220–250 nm .
Q. How do reaction conditions influence the formation of undesired byproducts (e.g., ring-opening or isomerization)?
- Oxidative byproducts : Occur with excess oxidizing agents (e.g., KMnO₄); mitigate via inert atmosphere and low temperatures (<0°C) .
- Isomerization : Catalyzed by trace acids; use buffered conditions (pH 6–7) during workup .
- Side-chain degradation : Ethoxy groups are sensitive to strong acids; replace HCl with milder acids (e.g., acetic acid) during salt formation .
Q. What experimental designs are recommended for studying this compound’s biological activity (e.g., enzyme inhibition)?
- In vitro assays :
- Kinetic studies : Measure IC₅₀ against target enzymes (e.g., monoamine oxidases) using fluorogenic substrates .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation .
- In vivo models : Administer 10–50 mg/kg doses in rodent studies, monitoring behavioral or metabolic endpoints .
Q. How should researchers address contradictory data in reaction yields or biological activity across studies?
- Reaction variables : Replicate conditions (e.g., catalyst batch, solvent purity) and validate via control experiments .
- Biological variability : Use standardized cell lines (e.g., HEK293) and include positive controls (e.g., known MAO inhibitors) .
- Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., pH, temperature) .
Methodological and Analytical Considerations
Q. Which analytical techniques best differentiate this compound from structurally similar cyclopropane derivatives?
- FT-IR : Identify unique C-O-C stretches (1050–1150 cm⁻¹) from the ethoxy group .
- Tandem MS/MS : Fragment patterns distinguish methylcyclopropane vs. phenylcyclopropane analogs .
- Thermogravimetric analysis (TGA) : Decomposition profiles (onset ~200°C) differentiate hydrochloride salts from free bases .
Q. What are the stability and storage requirements for this compound?
- Stability : Hydrolyzes in aqueous solutions (t₁/₂ ~48 hours at pH 7.4); store lyophilized at -20°C .
- Light sensitivity : Degrades under UV; use amber vials and inert atmospheres (N₂) for long-term storage .
Q. How can computational tools (e.g., DFT, molecular docking) guide research on this compound?
- Density Functional Theory (DFT) : Predict cyclopropane ring strain (~27 kcal/mol) and reaction pathways .
- Molecular docking : Simulate binding to targets (e.g., serotonin receptors) using AutoDock Vina; validate with mutagenesis .
Comparative Studies
Q. How does the biological activity of this compound compare to fluorinated analogs?
Fluorinated analogs (e.g., 2-fluoro derivatives) show higher blood-brain barrier penetration but reduced aqueous solubility. Ethoxy groups enhance metabolic stability (t₁/₂ increased by ~30% in hepatic microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
